ONT-380 (hemiethanolate)

CNS Metastases Blood-Brain Barrier Pharmacokinetics

Choose ONT-380 (Tucatinib) hemiethanolate for HER2-targeted research. Unlike lapatinib or neratinib, this reversible ATP-competitive inhibitor offers ~500-fold selectivity for HER2 over EGFR, minimizing EGFR-driven toxicities (diarrhea, rash). Its unique blood-brain barrier penetration (Kp,uu up to 0.65) enables CNS metastasis models. Primarily metabolized by CYP2C8, it allows predictable drug-drug interaction profiles in combination studies. The hemiethanolate salt enhances solubility and stability. Supplied as a research-use-only compound with rigorous purity standards.

Molecular Formula C29H34N8O3
Molecular Weight 542.6 g/mol
Cat. No. B10824935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameONT-380 (hemiethanolate)
Molecular FormulaC29H34N8O3
Molecular Weight542.6 g/mol
Structural Identifiers
SMILESC.CCO.CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)NC4=NC(CO4)(C)C)OC5=CC6=NC=NN6C=C5
InChIInChI=1S/C26H24N8O2.C2H6O.CH4/c1-16-10-17(5-7-22(16)36-19-8-9-34-23(12-19)28-15-30-34)31-24-20-11-18(4-6-21(20)27-14-29-24)32-25-33-26(2,3)13-35-25;1-2-3;/h4-12,14-15H,13H2,1-3H3,(H,32,33)(H,27,29,31);3H,2H2,1H3;1H4
InChIKeyDWRFBZXCVCWQAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ONT-380 (hemiethanolate) - Scientific Procurement Specifications & Compound Overview


ONT-380 (hemiethanolate), also known as Tucatinib (Irbinitinib) hemiethanolate, is a potent, orally active, and highly selective small-molecule tyrosine kinase inhibitor (TKI) targeting the human epidermal growth factor receptor 2 (HER2/ERBB2) [1]. It was originally developed by Array Biopharma and is identified as Example 11 in patent WO2007059257A2 [2]. The compound is distinguished by its reversible, ATP-competitive mechanism of action [3] and its exceptionally high selectivity for HER2 over the structurally related epidermal growth factor receptor (EGFR) [4]. The hemiethanolate salt form (CAS 1429755-56-5) is the specific pharmaceutical entity used in research and commercial production, enhancing its solubility and stability for formulation .

ONT-380 (hemiethanolate) - Why In-Class HER2 TKI Substitution is Not Advisable


Substituting ONT-380 (hemiethanolate) with other FDA-approved HER2 TKIs like lapatinib or neratinib is not scientifically valid due to fundamental differences in kinase selectivity, blood-brain barrier (BBB) permeability, and resulting clinical safety and efficacy profiles. While all three target HER2, they vary significantly in their potency against the related EGFR, which drives distinct toxicity profiles [1]. For instance, lapatinib is a dual EGFR/HER2 inhibitor, and neratinib is an irreversible pan-HER inhibitor, both associated with higher rates of EGFR-mediated adverse events like severe diarrhea and skin rash [2]. In contrast, ONT-380 is uniquely selective for HER2, minimizing these off-target toxicities [3]. Furthermore, its ability to effectively cross the BBB and achieve therapeutic concentrations in the central nervous system (CNS) is a critical differentiator for treating brain metastases, a common and devastating complication in HER2-positive breast cancer [4].

ONT-380 (hemiethanolate) - Quantitative Differentiation Evidence vs. Lapatinib & Neratinib


CNS Penetration: Quantified Superiority in Unbound Brain-to-Plasma Concentration Ratio (Kp,uu)

ONT-380 demonstrates significantly superior penetration of the intact blood-brain barrier (BBB) compared to its closest analogs. In physiologically based pharmacokinetic (PBPK) models of patients with cancer, tucatinib achieves a steady-state unbound brain-to-plasma concentration ratio (Kp,uu) of up to 0.65 under intact BBB conditions [1], which is markedly higher than the reported values for lapatinib or neratinib [2]. This high Kp,uu translates to a predicted target engagement ratio (TER) > 2.0 for HER2 inhibition not only in brain metastases with disrupted BBB but also in micrometastases where the BBB remains largely intact [3].

CNS Metastases Blood-Brain Barrier Pharmacokinetics Breast Cancer

Clinical Efficacy: Head-to-Head Survival Advantage in Pivotal Phase 3 HER2CLIMB Trial

The randomized, double-blind, placebo-controlled Phase 3 HER2CLIMB trial (NCT02614794) provides direct, high-quality evidence of ONT-380's clinical benefit. In 612 patients with heavily pretreated HER2-positive metastatic breast cancer, the addition of tucatinib to trastuzumab and capecitabine resulted in a statistically significant and clinically meaningful improvement in survival compared to placebo plus trastuzumab and capecitabine [1]. Specifically, median progression-free survival (PFS) was extended from 5.6 months to 7.8 months (HR 0.54, 95% CI 0.42-0.71, p<0.00001), and median overall survival (OS) was increased from 17.4 months to 21.9 months (HR 0.66, 95% CI 0.50-0.88, p=0.005) [2].

Metastatic Breast Cancer Progression-Free Survival Overall Survival Clinical Trial

Kinase Selectivity: Quantified Sparing of EGFR Relative to HER2

A key differentiator for ONT-380 is its exceptional selectivity for HER2 over the structurally related EGFR kinase, which is a primary driver of dose-limiting toxicities (diarrhea, rash) for other HER2 TKIs. In cell-based assays, tucatinib exhibits approximately 500-fold greater selectivity for HER2 compared to EGFR [1]. In contrast, lapatinib is a potent dual EGFR/HER2 inhibitor with nearly equipotent activity against both targets [2], and neratinib, an irreversible pan-HER inhibitor, also potently inhibits EGFR [3]. This high selectivity allows ONT-380 to achieve effective HER2 blockade while minimizing EGFR-mediated adverse events, as demonstrated in the clinic [4].

Kinase Profiling Off-Target Toxicity Selectivity EGFR

Metabolic Pathway: Distinct CYP2C8-Driven Metabolism Informs DDI Management

The metabolic profile of ONT-380 is distinct from other HER2 TKIs, which has important implications for managing drug-drug interactions (DDIs). Unlike neratinib (primarily CYP3A4) and lapatinib (CYP3A4/3A5 and CYP2C8), clinical pharmacology studies demonstrate that tucatinib is primarily metabolized by CYP2C8, with CYP3A4 playing a secondary role [1]. This was evidenced by a 3.0-fold increase in tucatinib AUC when co-administered with the strong CYP2C8 inhibitor gemfibrozil, compared to a 1.3-fold increase with the strong CYP3A4 inhibitor itraconazole [2]. Furthermore, tucatinib itself is a strong CYP3A4 inhibitor (causing a 5.7-fold increase in midazolam AUC), a weak CYP2C8 inhibitor, and has no impact on CYP2C9 [3].

Drug-Drug Interactions CYP2C8 CYP3A4 Pharmacology

Comparative Anti-Proliferative Potency in HER2-Amplified Cell Lines

In a comprehensive direct comparison across a panel of 115 cancer cell lines, the anti-proliferative activity of ONT-380 was benchmarked against lapatinib and neratinib. The study found that all three TKIs were effective against HER2-amplified breast cancer models, with neratinib showing the most potent activity, followed by tucatinib, and then lapatinib [1]. This quantitative ranking provides crucial context for understanding tucatinib's potency. While neratinib is biochemically more potent, its broad-spectrum inhibition of HER family kinases (including EGFR) leads to a less favorable therapeutic window due to higher toxicity [2].

Cell Line Panel IC50 Anti-Proliferative Breast Cancer

ONT-380 (hemiethanolate) - Optimal Use Cases Derived from Evidence-Based Differentiation


Primary Selection for Treating HER2-Positive Metastatic Breast Cancer with Brain Metastases

ONT-380 is the preferred oral TKI for patients with HER2-positive metastatic breast cancer who have active brain metastases or are at high risk for CNS relapse. This is directly supported by its unique ability to achieve therapeutic concentrations in the brain (Kp,uu of up to 0.65) [1] and the positive Phase 3 HER2CLIMB trial data, which included a pre-specified subgroup of patients with brain metastases and demonstrated significant overall survival benefit [2].

Selection in Multi-Drug Regimens Requiring Careful DDI Management

In clinical or research settings where polypharmacy is common (e.g., patients also receiving statins, anticoagulants, or antiepileptics), the well-characterized and distinct metabolic profile of ONT-380 (primarily CYP2C8) [3] is a critical selection criterion. Its unique DDI profile allows for more predictable co-administration strategies compared to other HER2 TKIs, informing safer protocol design and procurement for combination studies.

Preferred HER2 Inhibitor in Scenarios Requiring Minimized EGFR-Driven Toxicity

For research models or patient populations where minimizing off-target EGFR-related adverse events (e.g., severe diarrhea, skin rash) is a priority, ONT-380 is the rational choice due to its 500-fold selectivity for HER2 over EGFR [4]. This selectivity profile is validated in clinical practice, where the drug has demonstrated a manageable safety profile even in heavily pretreated populations, making it suitable for long-term administration and studies focused on HER2-specific signaling [5].

Quote Request

Request a Quote for ONT-380 (hemiethanolate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.